Cartrizoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cartrizoic acid is a carboxylic acid, a class of organic compounds characterized by the presence of a carboxyl group (-COOH). Carboxylic acids are widely distributed in nature and play a crucial role in various biochemical processes. This compound, like other carboxylic acids, is known for its acidic properties and its ability to form hydrogen bonds, which significantly influence its chemical behavior and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cartrizoic acid can be synthesized through several methods commonly used for carboxylic acids. One such method involves the oxidation of primary alcohols or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Another method includes the hydrolysis of nitriles, where nitriles are heated with aqueous acid or base to yield carboxylic acids .
Industrial Production Methods: In industrial settings, carboxylic acids, including this compound, can be produced via the carboxylation of Grignard reagents. This process involves the reaction of a Grignard reagent with carbon dioxide (CO₂) to form a metal carboxylate, which is then protonated to yield the carboxylic acid .
Analyse Chemischer Reaktionen
Types of Reactions: Cartrizoic acid undergoes various chemical reactions typical of carboxylic acids:
Oxidation: this compound can be further oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group of this compound can be replaced by other nucleophiles, forming derivatives such as esters, amides, and anhydrides
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄).
Substitution: Thionyl chloride (SOCl₂) for forming acid chlorides.
Major Products:
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: Primary alcohols.
Substitution: Esters, amides, and anhydrides.
Wissenschaftliche Forschungsanwendungen
Cartrizoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Plays a role in metabolic pathways and can be used in studies related to enzyme functions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of cartrizoic acid involves its interaction with molecular targets through its carboxyl group. This interaction can lead to the formation of hydrogen bonds and ionic interactions, influencing the compound’s reactivity and stability. In biological systems, this compound can participate in metabolic pathways, acting as an intermediate in the synthesis and degradation of various biomolecules .
Vergleich Mit ähnlichen Verbindungen
- Acetic acid
- Citric acid
- Oxalic acid
Eigenschaften
CAS-Nummer |
15082-58-3 |
---|---|
Molekularformel |
C13H11I3N2O6 |
Molekulargewicht |
671.95 g/mol |
IUPAC-Name |
2-(3,5-diacetamido-2,4,6-triiodobenzoyl)oxyacetic acid |
InChI |
InChI=1S/C13H11I3N2O6/c1-4(19)17-11-8(14)7(13(23)24-3-6(21)22)9(15)12(10(11)16)18-5(2)20/h3H2,1-2H3,(H,17,19)(H,18,20)(H,21,22) |
InChI-Schlüssel |
XQYJYOAXDGROHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)OCC(=O)O)I)NC(=O)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.